4-Hydroxymenthol

Overview

Description

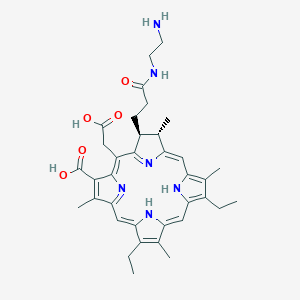

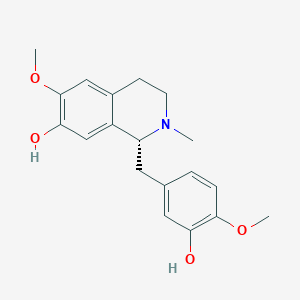

4-Hydroxymenthol is a chemical compound with the formula C10H20O2 . It is a derivative of menthol and contains a hydroxymethyl group . The molecular weight of this compound is 172.2646 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in various contexts. For instance, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied using dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is OOJJEXXELQNXDL-OPRDCNLKSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts. For example, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied, and it was found that the resin is used as the most commonly polymer supports in peptide synthesis . Another study discussed the process optimization with acid functionalised activated carbon derived from corncob for production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 172.2646 and various temperature-dependent properties . More specific properties such as ΔfG°, ΔfH° gas, Δfus H°, Δvap H°, log 10 WS, and logP oct/wat are also available .Scientific Research Applications

1. Biotechnological Applications in Various Industries

4-Hydroxybenzoic acid (4-HBA), a derivative closely related to 4-Hydroxymenthol, has emerged as a promising intermediate for the production of value-added bioproducts. These bioproducts find applications in a range of industries including food, cosmetics, and pharmacy. Advanced biosynthetic techniques and metabolic engineering approaches are being utilized to enhance the production of 4-HBA and its derivatives for industrial applications (Wang et al., 2018).

2. Chemical Analysis and Food Quality Control

4-Hydroxy-2-nonenal (HNE), another compound structurally similar to this compound, has been studied for its application in the chemical analysis and food quality control. Recent developments in analytical methods have allowed 4-HNE to be used as a clinically applicable marker of lipid peroxidation and a standardized parameter in food quality control (Zanardi et al., 2002).

3. Understanding Biological and Physiological Processes

Research on 4-Hydroxyisoleucine, a compound analogous to this compound, has shown its broad pharmacological effects such as anti-hyperglycemia and improvement in insulin resistance. This highlights the potential role of similar hydroxy compounds in understanding various biological and physiological processes (Fen, 2014).

4. Potential in Drug Delivery Systems

Studies involving 4-Hydroxy Tamoxifen, closely related to this compound, indicate its potential use in localized drug delivery systems, particularly for treating breast cancer. This suggests a possibility for similar applications of this compound in targeted drug delivery (Alsharif et al., 2017).

5. Lipid Peroxidation and Oxidative Stress Analysis

4-Hydroxynonenal, a lipid peroxidation product similar to this compound, has been extensively used in studying oxidative stress and lipid peroxidation in various biological samples. This research is critical for understanding cellular damage mechanisms and developing therapeutic interventions (Siems & Grune, 2003).

Future Directions

The future directions in the study of 4-Hydroxymenthol and its derivatives could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study discussed the role of additives in modifying the crystallization behaviors of 4-(hydroxymethyl) benzoic acid . Another study synthesized a series of thiomorpholine and cinnamyl alcohol derivatives, conjugated with cinnamic acid-containing moieties, such as ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid, and tested them for their antioxidant, anti-inflammatory, and hypolipidemic properties .

properties

IUPAC Name |

(1S,2S,4S)-4-methyl-1-propan-2-ylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)10(12)5-4-8(3)6-9(10)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJJEXXELQNXDL-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]([C@H](C1)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)